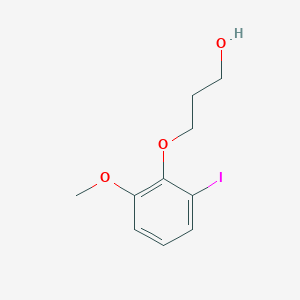
3-(2-Iodo-6-methoxyphenoxy)propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Iodo-6-methoxyphenoxy)propan-1-OL is an organic compound with the molecular formula C10H13IO3 and a molecular weight of 308.11 g/mol . This compound is characterized by the presence of an iodo group, a methoxy group, and a phenoxy group attached to a propanol backbone. It is primarily used in research and development within the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Iodo-6-methoxyphenoxy)propan-1-OL typically involves the reaction between 2-iodo-6-methoxyphenol and 3-bromo-1-propanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-iodo-6-methoxyphenol and 3-bromo-1-propanol.
Reaction Conditions: The reaction is typically conducted in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Product Isolation: The product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up processes apply. Industrial production would involve optimizing the reaction conditions for higher yields and purity, as well as implementing efficient purification and quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Iodo-6-methoxyphenoxy)propan-1-OL can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of new compounds with different functional groups replacing the iodo group.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-(2-Iodo-6-methoxyphenoxy)propan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2-Iodo-6-methoxyphenoxy)propan-1-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodo group can enhance its binding affinity to certain targets, while the methoxy and phenoxy groups can influence its overall chemical properties and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Bromo-6-methoxyphenoxy)propan-1-OL: Similar structure but with a bromo group instead of an iodo group.
3-(2-Chloro-6-methoxyphenoxy)propan-1-OL: Similar structure but with a chloro group instead of an iodo group.
3-(2-Fluoro-6-methoxyphenoxy)propan-1-OL: Similar structure but with a fluoro group instead of an iodo group.
Uniqueness
The presence of the iodo group in 3-(2-Iodo-6-methoxyphenoxy)propan-1-OL makes it unique compared to its bromo, chloro, and fluoro analogs. The iodo group is larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules. This can result in different chemical and biological properties, making it a valuable compound for specific research applications.
Eigenschaften
Molekularformel |
C10H13IO3 |
|---|---|
Molekulargewicht |
308.11 g/mol |
IUPAC-Name |
3-(2-iodo-6-methoxyphenoxy)propan-1-ol |
InChI |
InChI=1S/C10H13IO3/c1-13-9-5-2-4-8(11)10(9)14-7-3-6-12/h2,4-5,12H,3,6-7H2,1H3 |
InChI-Schlüssel |
VSNPBKVLWDSNOC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)I)OCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


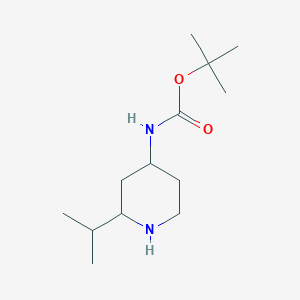
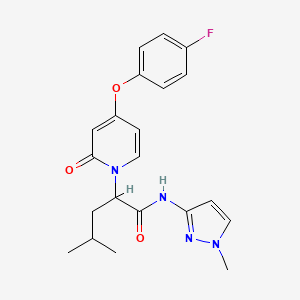
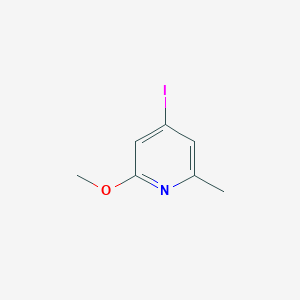
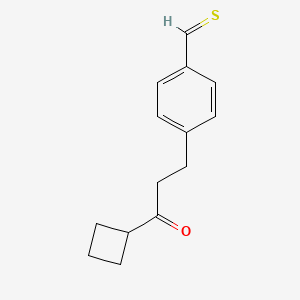

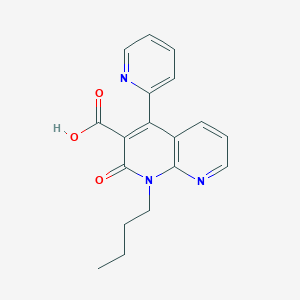
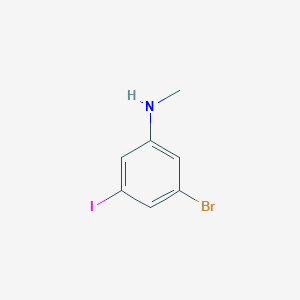
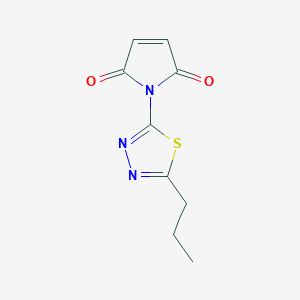

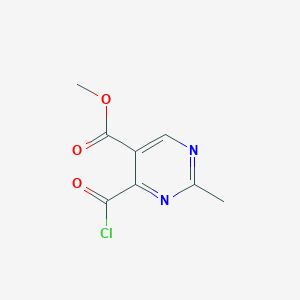
![3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol](/img/structure/B13097586.png)
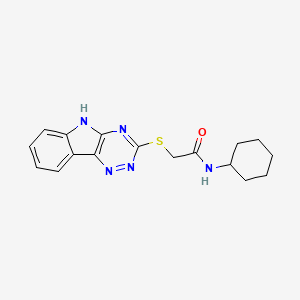
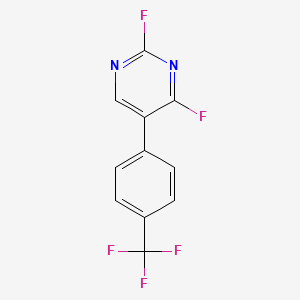
![2-[3-(4-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097622.png)
